molecular formula C16H22O5 B8556721 3-(4-tert-Butoxycarbonylmethoxy-phenyl)-propionic acid methyl ester

3-(4-tert-Butoxycarbonylmethoxy-phenyl)-propionic acid methyl ester

Cat. No. B8556721
M. Wt: 294.34 g/mol
InChI Key: GSMMUGDDFHETOA-UHFFFAOYSA-N
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Patent
US08039472B2

Procedure details

To a stirring solution of methyl 3-(4-hydroxyphenyl)propanoate (2 g, 11.10 mmol) in dry DMF (30 ml) at room temperature is added potassium carbonate (1.53 g, 11.10 mmol) followed by tert-butyl 2-bromoacetate (2.17 g, 11.10 mmol). The reaction mixture is purged with nitrogen, then stoppered and left stirring at room temperature for 7 days. The reaction mixture is poured into water (200 ml) and extracted with EtOAc (100 ml), washed with brine, dried (MgSO4), filtered and evaporated in vacuo to yield a pale yellow oil. Flash chromatography (SiO2, EtOAc/iso-hexane) yields 3-(4-tert-Butoxycarbonylmethoxy-phenyl)-propionic acid methyl ester as a clear oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([O:12][CH3:13])=[O:11])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:21][C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23]>CN(C=O)C>[CH3:26][CH2:25][O:24][C:22]([CH3:21])=[O:23].[CH3:2][CH2:3][CH2:4][CH:5]([CH3:8])[CH3:6].[CH3:13][O:12][C:10](=[O:11])[CH2:9][CH2:8][C:5]1[CH:4]=[CH:3][C:2]([O:1][CH2:21][C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])=[CH:7][CH:6]=1 |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC1=CC=C(C=C1)CCC(=O)OC
Name
Quantity
1.53 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.17 g
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at room temperature for 7 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is purged with nitrogen
WAIT
Type
WAIT
Details
left
ADDITION
Type
ADDITION
Details
The reaction mixture is poured into water (200 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (100 ml)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a pale yellow oil

Outcomes

Product
Details
Reaction Time
7 d
Name
Type
product
Smiles
CCOC(=O)C.CCCC(C)C
Name
Type
product
Smiles
COC(CCC1=CC=C(C=C1)OCC(=O)OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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